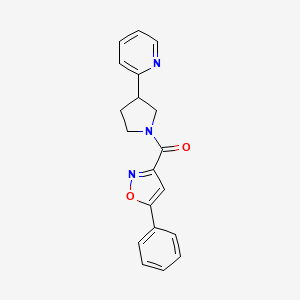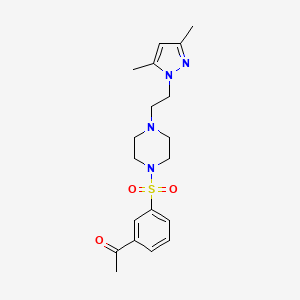![molecular formula C19H22BrFN2OS B2993758 1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338421-99-1](/img/structure/B2993758.png)
1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, otherwise known as 4-BFPP, is a small molecule which has been studied extensively in the scientific community. It is a highly versatile compound that has been used in a variety of scientific research applications, including as a pharmaceutical, biocatalyst, and as a tool for studying biochemical and physiological processes. Additionally, this paper will explore potential future directions for research involving 4-BFPP.
科学的研究の応用
Chemical Analysis and Chromatography Research on related compounds, such as flunarizine and its degradation products, highlights the use of chromatographic techniques for chemical analysis. These methods, including micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC), are essential for separating and identifying complex mixtures in pharmaceuticals. The precision of these techniques allows for the detection of specific degradation products and the quantification of active pharmaceutical ingredients in various formulations (El-Sherbiny et al., 2005).
Catalytic Synthesis in Pharmaceutical Development The synthesis of neuroleptic agents like Fluspirilen and Penfluridol showcases the application of catalytic processes, including rhodium-catalyzed hydroformylation. This key step demonstrates the broader applicability of catalysis in constructing complex molecules, offering efficient pathways to synthesize pharmaceuticals with central nervous system activity. The approach facilitates the preparation of critical intermediates, enhancing yields and streamlining the production of therapeutic agents (Botteghi et al., 2001).
Crystal Structure Determination The crystal structure analysis of related compounds aids in understanding molecular conformation and interactions. Such studies provide insights into the structural requirements for biological activity, guiding the design of more effective pharmaceutical agents. The detailed structural information, including the conformation of piperazine rings and the spatial arrangement of substituents, is crucial for rational drug design (Deniz & Ibiş, 2009).
Structure-Activity Relationships (SAR) Investigations into the structure-activity relationships of dopamine transporter (DAT) inhibitors illustrate the importance of molecular modifications for therapeutic potential. For instance, altering the piperazine-2-propanol scaffold affects affinity, selectivity, and metabolic stability, underscoring the critical role of structural nuances in drug development. Such research supports the identification of novel candidates for treating psychostimulant use disorders, showcasing the iterative process of optimization based on SAR studies (Slack et al., 2019).
Metabolic Pathway Elucidation The study of the metabolic pathways of novel antidepressants, like Lu AA21004, exemplifies the application of compound-specific research in understanding drug metabolism. Identifying the enzymes involved in oxidative metabolism helps predict drug interactions, optimize dosing, and improve safety profiles. This research is fundamental to the development of drugs with favorable pharmacokinetic properties (Hvenegaard et al., 2012).
特性
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2OS/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17/h1-8,18,24H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYBQMQZNGGYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2993682.png)
![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)
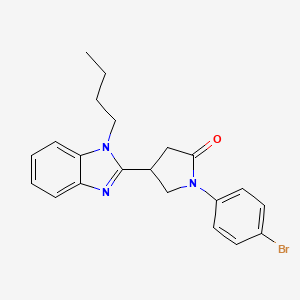
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

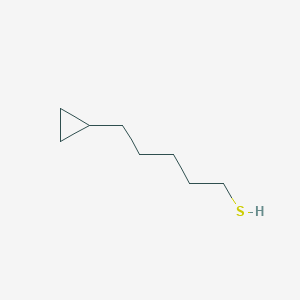
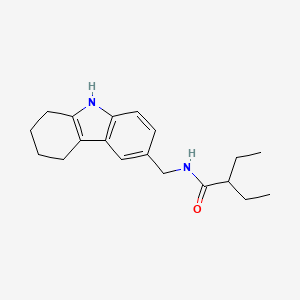
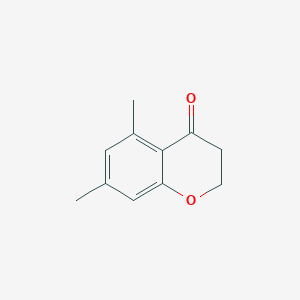
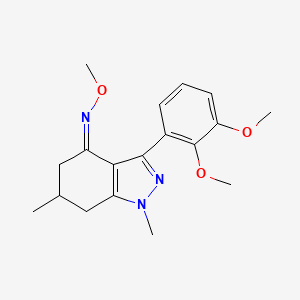

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
